Azido-PEG1-t-butyl ester is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a t-butyl ester moiety. The azide group (-N₃) is particularly important in click chemistry, where it enables rapid and selective reactions with alkynes to form stable triazole linkages. The t-butyl ester enhances the solubility and stability of the compound in various biological and chemical environments. This compound is identified by its CAS number 1374658-85-1 and is widely used in bioconjugation and drug delivery applications due to its hydrophilic properties and ability to form stable bonds with biomolecules .
Tert-butyl 3-(2-azidoethoxy)propanoate presents an opportunity for further exploration in scientific research. Here are some potential areas of investigation:
Azido-PEG1-t-butyl ester primarily participates in click chemistry reactions, notably the copper-catalyzed azide-alkyne cycloaddition. In this process, the azide group reacts with terminal alkynes, such as those found in BCN (bicyclo[6.1.0]nonyne) and DBCO (dibenzocyclooctyne), leading to the formation of stable 1,2,3-triazoles. This reaction is characterized by its high efficiency and specificity, producing minimal by-products .
The biological activity of Azido-PEG1-t-butyl ester is largely attributed to its role in enhancing drug delivery systems. The hydrophilic PEG spacer improves aqueous solubility, which is crucial for therapeutic applications. Additionally, the ability to form stable conjugates with proteins and other biomolecules allows for targeted drug delivery and improved pharmacokinetics. This compound's unique properties make it suitable for various biomedical applications, including diagnostics and therapeutic interventions .
Synthesis of Azido-PEG1-t-butyl ester typically involves several steps:
This multi-step synthesis allows for precise control over the molecular weight and functionalization of the PEG chain, tailoring it for specific applications .
Azido-PEG1-t-butyl ester has a wide range of applications:
Studies on Azido-PEG1-t-butyl ester often focus on its interactions with various biomolecules through click chemistry. These interactions are characterized by their efficiency and specificity, enabling researchers to explore complex biological systems without altering the inherent properties of the biomolecules involved. Interaction studies have demonstrated that the resulting triazole linkages maintain stability under physiological conditions, making this compound an excellent candidate for therapeutic applications .
Azido-PEG1-t-butyl ester shares similarities with several other compounds that incorporate azide or PEG functionalities. Here are some notable examples:
Compound Name | Description | Unique Features |
---|---|---|
Azido-PEG3-t-butyl ester | Similar structure but longer PEG chain | Enhanced flexibility due to longer PEG length |
Azido-PEG-triethoxysilane | Combines azide functionality with silane chemistry | Useful for surface modification applications |
Biotin-PEG-Azide | Incorporates biotin for targeting specific biomolecules | Allows for selective binding to streptavidin |
DOTA-(t-Butyl)3-PEG-Azide | Combines azide functionality with chelating properties | Useful in radiopharmaceuticals |
These compounds highlight the versatility of azide-functionalized PEGs in various chemical and biological applications while showcasing the unique benefits provided by Azido-PEG1-t-butyl ester, particularly in terms of solubility and stability in aqueous environments .
Azido-PEG1-t-butyl ester represents a specialized bioconjugation reagent bearing the Chemical Abstracts Service registry number 1374658-85-1 [1]. This compound belongs to the class of non-cleavable linkers designed specifically for bioconjugation applications [5]. The chemical identity is formally designated as tert-butyl 3-(2-azidoethoxy)propanoate, reflecting its structural composition incorporating an azide functional group, a single polyethylene glycol unit, and a tert-butyl ester protecting group [3]. The compound serves as a versatile building block in click chemistry applications, particularly in the synthesis of Proteolysis Targeting Chimera molecules and other bioconjugated systems [1].
The molecular formula of Azido-PEG1-t-butyl ester is established as C9H17N3O3, corresponding to a molecular weight of 215.3 Daltons [1] [2]. The standardized International Chemical Identifier represents the compound with the following characteristics: InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3 [3]. The molecular weight determination exhibits minor variations across different sources, with reported values ranging from 215.24958 to 215.3 Daltons, reflecting the precision of analytical methodologies employed [1] [2]. The simplified molecular input line entry system representation is documented as CC(C)(C)OC(=O)CCOCCN=[N+]=[N-], providing a comprehensive structural descriptor for computational applications [3].
Azido-PEG1-t-butyl ester exists as a solid powder under standard laboratory conditions [3]. The compound exhibits a white to off-white crystalline appearance when maintained at ambient temperature and pressure [4]. Commercial preparations of this material typically demonstrate purity levels ranging from 95% to 98%, as determined by gas chromatographic analysis [2] [4]. The physical form facilitates handling and storage procedures, with the compound maintaining structural integrity under appropriate preservation conditions [5].
The solubility characteristics of Azido-PEG1-t-butyl ester reflect the combined influence of its constituent functional groups . The polyethylene glycol spacer component imparts enhanced water solubility compared to purely alkyl-based linkers, facilitating dissolution in aqueous media [32]. The compound demonstrates compatibility with various organic solvents commonly employed in synthetic chemistry applications [33]. The hydrophilic nature of the polyethylene glycol unit contributes to improved solubility in polar environments, while the tert-butyl ester moiety provides compatibility with less polar organic solvents [32]. These solubility properties enable versatile application across diverse reaction conditions and purification protocols.
The stability profile of Azido-PEG1-t-butyl ester under various environmental conditions reflects the inherent properties of its functional groups . Storage protocols typically recommend maintenance at -20°C under inert atmospheric conditions to preserve compound integrity [8]. The azide functional group demonstrates remarkable stability under physiological temperature and pH conditions, exhibiting resistance to reaction with naturally occurring amines and hydroxyl groups [16]. However, the azide moiety shows instability when exposed to sulfhydryl groups and organophosphines such as tris(2-carboxylethyl)phosphine [16]. The tert-butyl ester protecting group provides excellent stability against various nucleophiles and reducing agents under neutral and basic conditions [38] [43].
Storage Parameter | Recommended Condition | Duration |
---|---|---|
Temperature | -20°C | 3 years (powder) |
Atmosphere | Inert gas (nitrogen/argon) | Extended periods |
Light exposure | Protected from light | Throughout storage |
Moisture control | Dry conditions | Continuous |
The azide functional group in Azido-PEG1-t-butyl ester exhibits characteristic reactivity patterns that define its utility in bioorthogonal chemistry applications [24]. The azide moiety functions as an exceptionally effective nucleophile, demonstrating reactivity superior to many amine-containing compounds due to its concentrated electron density within a compact molecular volume [26]. The three contiguous nitrogen atoms adopt an essentially linear arrangement, with resonance structures contributing to the observed chemical behavior [24] [25]. Primary reactivity pathways include copper-catalyzed azide-alkyne cycloaddition reactions, which proceed with high regioselectivity to form 1,4-disubstituted triazoles [28] [30]. Additionally, the azide group participates in strain-promoted alkyne-azide cycloaddition reactions with cyclooctyne derivatives, proceeding without metal catalysis under physiological conditions [29] [31].
The azide functional group demonstrates remarkable stability under biological conditions, resisting reaction with naturally occurring biomolecules while maintaining reactivity toward specific chemical partners [24]. This selectivity enables bioorthogonal labeling strategies in complex biological systems [29]. The electronic configuration of the azide permits both nucleophilic and electrophilic reaction pathways, depending on reaction conditions and partner molecules [27].
The polyethylene glycol spacer in Azido-PEG1-t-butyl ester contributes essential properties that enhance the compound's performance in bioconjugation applications [32] [33]. The single ethylene glycol unit provides hydrophilic character while maintaining a compact molecular structure [14] [17]. This minimal spacer length offers advantages in applications requiring reduced steric interference while preserving the beneficial properties associated with polyethylene glycol incorporation [17].
The polyethylene glycol component exhibits exceptional biocompatibility, demonstrating minimal toxicity and reduced immunogenicity compared to alternative spacer molecules [33] [36]. The flexible nature of the carbon-oxygen bonds enables conformational adaptability, reducing steric hindrance in binding interactions [32] [34]. The hydrophilic properties of the polyethylene glycol unit enhance water solubility and improve the pharmacokinetic properties of conjugated molecules [33] [37].
PEG Spacer Property | Characteristic | Benefit |
---|---|---|
Hydrophilicity | Enhanced water solubility | Improved bioavailability |
Flexibility | Conformational freedom | Reduced steric hindrance |
Biocompatibility | Low toxicity profile | Suitable for biological applications |
Non-immunogenicity | Minimal immune response | Enhanced therapeutic utility |
The tert-butyl ester functionality serves as a protecting group for the carboxylic acid, providing selective reactivity control during synthetic transformations [38] [43]. The sterically hindered nature of the tert-butyl group offers exceptional stability against nucleophilic attack under basic and neutral conditions [39] [42]. This steric shielding protects the carbonyl carbon from unwanted reactions while permitting selective manipulation of other functional groups within the molecule [43].
Deprotection of the tert-butyl ester can be accomplished under mild acidic conditions, typically employing trifluoroacetic acid in organic solvents [38] [44]. The cleavage mechanism proceeds through protonation of the ester oxygen, followed by elimination of isobutylene gas and formation of the free carboxylic acid [44]. Alternative deprotection methods include treatment with zinc bromide in methylene chloride, providing a milder alternative to strong acid conditions [39].
The tert-butyl ester demonstrates excellent stability toward various reaction conditions commonly encountered in organic synthesis [40] [43]. This stability profile enables complex synthetic sequences while maintaining the integrity of the protecting group until selective removal is desired [38].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Azido-PEG1-t-butyl ester through analysis of both proton and carbon-13 spectra [19] [20]. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the tert-butyl ester protons, typically appearing as a singlet around 1.4-1.5 parts per million [20]. The polyethylene glycol methylene protons generate multiplet patterns in the 3.6-4.2 parts per million region, with the azide-bearing methylene group often appearing as a slightly downfield multiplet [19]. The propanoate methylene protons contribute additional signals in the 2.6-2.8 parts per million range [20].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester appearing around 170-175 parts per million [20]. The tert-butyl carbon signals typically manifest as characteristic patterns, with the quaternary carbon around 80-85 parts per million and the methyl carbons around 28 parts per million [20]. The polyethylene glycol carbons contribute signals in the 60-70 parts per million region, while the azide-bearing carbon appears around 50-55 parts per million [22].
Mass spectrometric analysis of Azido-PEG1-t-butyl ester confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure [21]. Electrospray ionization mass spectrometry typically generates molecular ion peaks corresponding to [M+H]+ at mass-to-charge ratio 216, consistent with the molecular weight of 215.3 Daltons [21]. Fragmentation patterns reveal characteristic losses corresponding to the tert-butyl group (loss of 57 mass units) and the azide functionality [21].
High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation [21]. The isotope pattern analysis supports the presence of three nitrogen atoms, distinguishing this compound from similar structures lacking the azide functionality [22]. Tandem mass spectrometry experiments provide detailed fragmentation pathways that confirm the connectivity of functional groups within the molecular structure [21].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in Azido-PEG1-t-butyl ester [20] [22]. The azide functional group generates a strong, sharp absorption band around 2100 wavenumbers, representing the asymmetric stretching vibration of the N-N-N unit [20] [22]. The carbonyl stretch of the ester appears as a strong absorption around 1730-1750 wavenumbers, characteristic of aliphatic ester functionalities [20].
The tert-butyl group contributes characteristic C-H stretching vibrations in the 2800-3000 wavenumber region, with specific patterns reflecting the branched alkyl structure [20]. The polyethylene glycol component generates C-O stretching vibrations around 1000-1200 wavenumbers, confirming the ether linkage [22]. Additional bands in the fingerprint region provide detailed structural information supporting the overall molecular architecture [20].
Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
Azide N-N-N | ~2100 | Asymmetric stretch | Strong |
Ester C=O | 1730-1750 | Carbonyl stretch | Strong |
C-H (tert-butyl) | 2800-3000 | Alkyl stretch | Medium |
C-O (ether) | 1000-1200 | Ether stretch | Medium |
The synthesis of Azido-PEG1-t-butyl ester requires carefully selected starting materials and reagents to ensure high yield and purity of the final product [1] . The primary starting materials include polyethylene glycol derivatives such as polyethylene glycol monomethyl ether, diethylene glycol, and ethylene glycol, which serve as the backbone precursors for the PEG1 spacer component [3] [4]. These materials are typically employed in concentrations ranging from 0.1 to 0.5 molar to optimize reaction kinetics while preventing precipitation [1] .
Essential reagents for the synthesis include sodium azide as the azide source, which is utilized in stoichiometric excess of 1.1 to 2.5 equivalents to drive the nucleophilic substitution reaction to completion [3] [5]. Activation reagents such as tosyl chloride or mesyl chloride are employed in equimolar to slight excess amounts (1.0-1.1 equivalents) to convert hydroxyl groups into suitable leaving groups for subsequent azide substitution [6] [3]. The tert-butyl ester functionality is typically introduced using tert-butyl chloroacetate or similar activated esters in 1.0 to 1.5 equivalent amounts [7] [8].
Phase transfer catalysts, particularly 15-crown-5, play a crucial role in facilitating the nucleophilic substitution reaction by enhancing the nucleophilicity of azide ions in organic solvents [9]. This catalyst is typically employed in catalytic amounts of 0.1 equivalents [9]. Deprotonation agents such as potassium tert-butoxide are utilized in slight excess (1.05-1.1 equivalents) to generate alkoxide nucleophiles for esterification reactions [10].
Material Type | Chemical Name | Function | Typical Concentration |
---|---|---|---|
Starting Material | Polyethylene glycol monomethyl ether | PEG backbone precursor | 0.1-0.5 M |
Starting Material | Diethylene glycol | PEG spacer component | 0.1-0.5 M |
Starting Material | Ethylene glycol | Building block | 0.1-0.5 M |
Reagent | Sodium azide | Azide source | 1.1-2.5 equiv |
Reagent | Tosyl chloride | Leaving group activation | 1.0-1.1 equiv |
Reagent | Mesyl chloride | Leaving group activation | 1.0-1.1 equiv |
Reagent | t-Butyl chloroacetate | Ester formation | 1.0-1.5 equiv |
Solvent | Dimethyl sulfoxide | Reaction medium | Solvent |
Solvent | Tetrahydrofuran | Reaction medium | Solvent |
Catalyst | 15-crown-5 | Phase transfer catalyst | 0.1 equiv |
Base | Potassium tert-butoxide | Deprotonation agent | 1.05-1.1 equiv |
The synthesis of Azido-PEG1-t-butyl ester requires precise control of reaction conditions to achieve optimal yields and minimize side product formation [3]. Temperature control is critical, with azide introduction reactions typically conducted at elevated temperatures of 60-80°C to accelerate nucleophilic substitution kinetics, while esterification reactions are performed at lower temperatures of 0-25°C to prevent ester hydrolysis and maintain selectivity [3] [7].
Reaction times vary depending on the specific transformation, with azide introduction requiring 2-8 hours under standard conditions or extended periods of 4-24 hours for complete conversion of sterically hindered substrates [3] [9]. Esterification reactions generally proceed more rapidly, requiring 2-4 hours under optimized conditions, though extended reaction times of 12-24 hours may be necessary for quantitative conversion [7] [8].
Atmospheric control is essential throughout the synthesis, with inert nitrogen atmosphere maintained to prevent oxidation of sensitive intermediates and reagents [3] [9]. Standard atmospheric pressure is typically employed, though some procedures may benefit from reduced pressure for solvent removal or product isolation [7].
The pH range is particularly important for azide substitution reactions, with basic conditions (pH 7-9) favoring nucleophilic attack while preventing azide decomposition [3] [11]. Catalyst loading is maintained at minimal levels, typically 0.1 equivalents of phase transfer catalysts or organocatalysts such as DMAP [9] [12].
Solvent systems are carefully selected based on reaction requirements, with polar aprotic solvents such as DMSO and THF providing optimal solvation for ionic intermediates while maintaining anhydrous conditions [3] [9]. Reaction concentrations are typically maintained between 0.1-0.5 M to balance reaction efficiency with practical handling considerations [3] [10].
Parameter | Azide Introduction | Esterification | Optimization Notes |
---|---|---|---|
Temperature | 60-80°C | 0-25°C | Higher temperatures increase reaction rate |
Temperature | Room temperature | Room temperature | Room temperature prevents decomposition |
Reaction Time | 2-8 hours | 2-4 hours | Monitor by TLC or HPLC |
Reaction Time | 4-24 hours | 12-24 hours | Extended times ensure completion |
Atmosphere | Inert (N₂) | Inert (N₂) | Prevents oxidation |
Pressure | Atmospheric | Atmospheric | Standard conditions |
pH Range | 7-9 | Not applicable | Basic conditions favor substitution |
Catalyst Loading | 0.1 equiv 15-crown-5 | DMAP (0.1 equiv) | Catalytic amounts sufficient |
Solvent System | DMSO/THF | DCM/THF | Dry solvents required |
Concentration | 0.1-0.5 M | 0.2-0.4 M | Higher concentrations may cause precipitation |
The purification of Azido-PEG1-t-butyl ester presents unique challenges due to the polar nature of the PEG backbone and the need to remove ionic by-products and excess reagents [13] [14]. Column chromatography remains the most widely employed technique, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [13].
Traditional chloroform-methanol systems (10:1 ratio) provide baseline separation for many PEG-containing compounds, though recent investigations have demonstrated superior performance using mixed alcohol systems [13]. A 1:1 mixture of ethanol and isopropanol in chloroform provides enhanced separation with improved spot shape on thin-layer chromatography analysis [13]. Gradient elution from 1-10% alcohol content enables effective separation of the target compound from shorter PEG impurities and unreacted starting materials [13].
Precipitation techniques offer an alternative approach for large-scale purification, particularly effective for removing low molecular weight impurities [15] [16]. Cold diethyl ether or ethanol precipitation can achieve 80-95% recovery with 90-95% purity, making this technique valuable for pilot-scale operations [15] [16].
High-performance liquid chromatography provides the highest resolution separation, particularly when coupled with specialized detection methods [17] [14]. Size exclusion chromatography using appropriate columns can separate PEG oligomers based on hydrodynamic volume, achieving purities of 90-95% with yields of 85-95% [17] [18].
Advanced purification strategies include polyethylene glycol-modulated chromatography, where PEG additives in the mobile phase improve separation selectivity and capacity [19] [20]. This technique has demonstrated particular effectiveness for compounds containing multiple PEG chains or complex architectures [19].
Technique | Principle | Mobile Phase/Conditions | Typical Yield | Purity Achieved | Scale Applicability |
---|---|---|---|---|---|
Column Chromatography | Differential adsorption on silica gel | CHCl₃/MeOH (10:1) or EtOH/IPA/CHCl₃ gradient | 70-90% | 85-95% | Laboratory to pilot (up to 100g) |
Precipitation | Selective solubility differences | Cold diethyl ether or ethanol | 80-95% | 90-95% | Laboratory to industrial |
Extraction | Liquid-liquid partitioning | Water/organic solvent systems | 85-95% | 80-90% | All scales |
Crystallization | Controlled nucleation and growth | Slow evaporation from suitable solvents | 60-80% | 95-99% | Laboratory scale |
HPLC Purification | High-resolution separation | Water/acetonitrile with ammonium acetate | 90-98% | 98-99% | Analytical to preparative |
Size Exclusion Chromatography | Molecular size-based separation | Water or buffer systems | 85-95% | 90-95% | Laboratory to pilot |
Ion Exchange Chromatography | Charge-based separation | Salt gradient elution | 80-90% | 85-95% | Laboratory to industrial |
The transition from laboratory-scale synthesis to industrial production of Azido-PEG1-t-butyl ester requires comprehensive consideration of multiple factors including raw material availability, process safety, environmental impact, and economic viability [10] [21]. Scalable production approaches must address the inherent challenges associated with handling azide-containing compounds while maintaining product quality and regulatory compliance [22] [23].
Flow chemistry methodologies have emerged as particularly promising for scale-up operations, offering enhanced safety profiles and improved process control compared to traditional batch processes [24] [25]. Continuous flow reactors enable precise control of reaction parameters, including temperature, residence time, and mixing efficiency, while minimizing the accumulation of potentially hazardous azide intermediates [24]. The implementation of flow chemistry for azide-containing transformations has demonstrated significant advantages in terms of safety and scalability [24] [25].
Microwave-assisted synthesis represents another viable approach for accelerated production, particularly beneficial for reducing reaction times and improving energy efficiency [12]. However, this technology requires careful evaluation of equipment costs and scalability limitations when considering industrial implementation [12].
The development of one-pot synthesis protocols offers potential advantages for large-scale production by reducing the number of unit operations and minimizing intermediate handling [12]. While these approaches may sacrifice some selectivity compared to stepwise processes, the operational simplicity and reduced waste generation make them attractive for industrial applications [12].
Process safety management becomes paramount at larger scales, requiring enhanced ventilation systems, personal protective equipment protocols, and comprehensive risk assessment procedures [26]. The implementation of process safety management systems ensures safe handling of azide-containing materials while maintaining worker protection and environmental compliance [26].
Environmental considerations play an increasingly important role in scalable synthesis design, with emphasis on green chemistry principles and solvent recovery systems [3] [26]. The development of environmentally benign synthesis routes and waste minimization strategies aligns with current regulatory trends and corporate sustainability goals [26].
Production Aspect | Laboratory Scale | Pilot Scale (kg) | Industrial Scale (tons) | Critical Considerations |
---|---|---|---|---|
Raw Material Availability | Commercial sources adequate | Bulk quantities required | Long-term supply contracts | Supply chain reliability |
Process Safety | Standard fume hood precautions | Enhanced ventilation, PPE | Process safety management | Azide handling protocols |
Environmental Impact | Minimal waste generation | Solvent recovery systems | Environmental permits required | Green chemistry principles |
Cost Effectiveness | High cost per gram | Moderate cost reduction | Economies of scale realized | Market price volatility |
Quality Control | Manual analytical methods | Automated monitoring | Continuous quality monitoring | Real-time analytics |
Regulatory Compliance | Research exemptions | GMP considerations | Full regulatory compliance | Documentation requirements |
Waste Management | Standard disposal protocols | Solvent recycling programs | Integrated waste treatment | Hazardous waste classification |
Process Robustness | Variable conditions acceptable | Process parameter control | Validated robust processes | Statistical process control |
Several alternative synthetic approaches have been developed for the preparation of Azido-PEG1-t-butyl ester, each offering distinct advantages and limitations depending on the specific application requirements [27] [22] [23]. The exploration of alternative pathways provides opportunities for improved efficiency, reduced environmental impact, and enhanced scalability compared to conventional approaches [22] [23].
Click chemistry assembly represents a particularly elegant approach, utilizing copper-catalyzed azide-alkyne cycloaddition to connect pre-formed building blocks [28] [29] [30]. This modular strategy enables the preparation of Azido-PEG1-t-butyl ester from alkyne-functionalized PEG precursors and azide-containing ester components [27] [29]. The bioorthogonal nature of click chemistry provides excellent functional group tolerance and high yields, typically ranging from 80-95% [28] [29]. However, the requirement for copper catalysis and potential concerns regarding residual metal content may limit applications in pharmaceutical synthesis [28] [30].
Solid-phase synthesis approaches offer advantages in terms of product purity and process automation [10]. The stepwise assembly of PEG chains on solid supports enables precise control over molecular weight and functionalization while facilitating purification through simple washing procedures [10]. Recent developments in solid-phase PEG synthesis have demonstrated the feasibility of preparing monodisperse PEG derivatives with high efficiency [10]. The integration of automated synthesis equipment enables consistent production of high-quality materials, though the current scale limitations restrict this approach to analytical and laboratory-scale applications [10].
Enzymatic approaches provide opportunities for highly selective transformations under mild reaction conditions [12]. The use of lipases or esterases for selective esterification reactions can achieve excellent regioselectivity while avoiding harsh chemical reagents [12]. However, substrate limitations and enzyme stability considerations may restrict the broad applicability of enzymatic methods [12].
Microwave-assisted synthesis has demonstrated significant potential for accelerating reaction kinetics and improving yields [12]. The use of controlled microwave heating enables rapid heating and cooling cycles while maintaining precise temperature control [12]. This technology has proven particularly effective for esterification and nucleophilic substitution reactions relevant to Azido-PEG1-t-butyl ester synthesis [12].
Flow chemistry methodologies provide opportunities for enhanced safety and scalability, particularly important for azide-containing transformations [24] [25]. The continuous processing approach enables better control of reaction conditions while minimizing the accumulation of potentially hazardous intermediates [24]. Recent developments in flow chemistry for azide synthesis have demonstrated excellent yields and enhanced safety profiles compared to batch processes [24] [25].
Synthetic Route | Key Steps | Advantages | Disadvantages | Typical Yield | Scale Suitability |
---|---|---|---|---|---|
Direct Azidation Route | PEG tosylation → azide substitution → esterification | Simple, high yielding | Multi-step process | 75-85% | Laboratory to pilot |
Click Chemistry Assembly | Alkyne-PEG + azide building blocks → CuAAC | Modular, bioorthogonal | Requires copper catalyst | 80-95% | Laboratory scale |
Solid Phase Synthesis | Resin-bound stepwise assembly | High purity, automated | Limited scale, expensive | 90-95% | Analytical to laboratory |
Enzymatic Approach | Enzymatic esterification with azide-PEG | Mild conditions, selective | Substrate limitations | 60-80% | Laboratory scale |
Microwave-Assisted Synthesis | Accelerated conditions using microwave heating | Rapid reaction times | Equipment dependent | 70-90% | Laboratory to pilot |
Flow Chemistry Method | Continuous processing in flow reactors | Scalable, controlled conditions | Initial setup costs | 85-95% | Pilot to industrial |
One-Pot Synthesis | Simultaneous azidation and esterification | Fewer purification steps | Lower selectivity | 65-80% | Laboratory to pilot |
The comprehensive characterization and purity assessment of Azido-PEG1-t-butyl ester requires a multi-analytical approach due to the complex nature of PEG-containing compounds and the presence of multiple functional groups [31] [32]. Each analytical technique provides complementary information essential for complete structural confirmation and quality assessment [31] [33].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization, with ¹H NMR providing detailed information about chemical environments and integration ratios [31] [32]. The characteristic signals for the tert-butyl ester protons appear as a singlet around 1.4-1.5 parts per million, while the PEG methylene protons generate complex multiplet patterns in the 3.6-4.2 parts per million region [31]. The azide-bearing methylene group typically appears as a downfield multiplet, providing clear evidence for successful azide incorporation [34].
Critical considerations for accurate NMR analysis include the proper identification of ¹³C-¹H coupling patterns, which can be mistakenly attributed to impurities if not properly recognized [31]. The natural abundance of carbon-13 (1.1%) creates satellite peaks positioned ±70 Hz from the main signals, which must be accounted for in quantitative analysis [31]. The use of ¹³C-decoupled pulse sequences can eliminate these complications and provide cleaner spectra for analysis [31].
¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon of the ester appearing around 170-175 parts per million and the tert-butyl carbon signals manifesting as characteristic patterns [31]. The quaternary carbon typically appears around 80-85 parts per million, while the methyl carbons appear around 28 parts per million .
High-performance liquid chromatography offers superior sensitivity and resolution for purity assessment, particularly when coupled with appropriate detection methods [17] [35] [14]. Size exclusion chromatography enables separation based on molecular weight, allowing identification of PEG oligomers and aggregates [17] [18]. Reversed-phase HPLC with gradient elution provides excellent separation of structurally related compounds, though PEG-containing molecules may exhibit unique retention characteristics requiring method optimization [35] [14].
Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation analysis [15] [36] [37]. Electrospray ionization mass spectrometry typically generates molecular ion peaks corresponding to [M+H]⁺ at mass-to-charge ratio 216, consistent with the molecular weight of 215.3 Daltons [15]. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation [15] [37].
Infrared spectroscopy serves as a valuable complementary technique for functional group identification, with the azide functionality generating a characteristic strong absorption around 2100 wavenumbers [38] [34]. This absorption is particularly useful as it appears in a relatively uncrowded region of the infrared spectrum, providing clear evidence for azide presence [39] [34]. The carbonyl stretch of the ester appears around 1730-1750 wavenumbers, confirming successful esterification [38].
Ion chromatography provides a specialized approach for direct azide quantification, offering excellent sensitivity at parts-per-million levels [11] [40] [41]. This technique is particularly valuable for trace azide analysis and impurity assessment [11] [41].
Analytical Method | Detection Principle | Key Parameters Measured | Sensitivity | Advantages | Limitations |
---|---|---|---|---|---|
¹H Nuclear Magnetic Resonance | Proton environment analysis | Chemical shifts, coupling patterns, integration ratios | Moderate (mg quantities) | Structural elucidation, quantitative | Requires deuterated solvents |
¹³C Nuclear Magnetic Resonance | Carbon framework characterization | Quaternary carbons, chemical environments | Moderate (mg quantities) | Complete structural information | Lower sensitivity than ¹H NMR |
High Performance Liquid Chromatography | Differential retention times | Retention time, peak area, purity | High (μg-ng range) | High resolution separation | Matrix effects possible |
Mass Spectrometry (ESI-MS) | Mass-to-charge ratio determination | Molecular weight, fragmentation | High (ng-pg range) | Accurate mass determination | Ion suppression effects |
Infrared Spectroscopy | Vibrational frequency analysis | Azide stretch (2100 cm⁻¹), ester carbonyl | Moderate (mg quantities) | Functional group identification | Limited structural information |
Size Exclusion Chromatography | Hydrodynamic volume separation | Molecular weight distribution | Moderate (μg quantities) | Molecular size assessment | Molecular weight dependent |
Ion Chromatography | Ionic conductivity detection | Azide ion concentration | High (ppm levels) | Direct azide quantification | Requires ionic form |
Electrospray Ionization Tandem MS | Fragmentation pattern analysis | Structural confirmation, quantification | Very high (pg range) | Definitive identification | Complex data interpretation |